molecular formula C22H22N2O3S2 B3298995 3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 898459-44-4

3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3298995
CAS No.: 898459-44-4
M. Wt: 426.6 g/mol
InChI Key: KBKOIVMNVAVMAF-UHFFFAOYSA-N
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Description

These compounds share a common scaffold: a 5,6,7,8-tetrahydronaphthalen-2-yl group attached to a heterocyclic core (thiazole or oxadiazole) linked to a benzamide moiety with variable substituents . The ethanesulfonyl group in the target compound likely modulates electronic and steric properties, influencing binding affinity and solubility compared to analogs with halogen, alkoxy, or alkyl substituents.

Properties

IUPAC Name

3-ethylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-2-29(26,27)19-9-5-8-18(13-19)21(25)24-22-23-20(14-28-22)17-11-10-15-6-3-4-7-16(15)12-17/h5,8-14H,2-4,6-7H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKOIVMNVAVMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced through sulfonylation, typically using ethanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the tetrahydronaphthalenyl moiety can be oxidized under strong oxidative conditions.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and tetrahydronaphthalenyl groups.

    Reduction: The corresponding amine derivative of the benzamide core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Material Science: The compound’s unique structural features may make it useful in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving thiazole and benzamide derivatives.

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzamide core are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, synthetic yields, and purity data derived from the evidence:

Compound ID Substituent on Benzamide Core Heterocycle Yield (%) HPLC Purity (%) Key Reference
6 3-(Trifluoromethyl) 1,3,4-Oxadiazole 15 95.5
7 4-Bromo 1,3,4-Oxadiazole 50 95.3
8 4-Isopropoxy 1,3,4-Oxadiazole 12 97.9
9 3-(Thiomethoxy) 1,3,4-Oxadiazole 26 >95
10 3-Methoxy 1,3,4-Oxadiazole 39 >95
14 3-Fluoro 1,3,4-Oxadiazole 36 >95
15 4-Chloro 1,3,4-Oxadiazole 57 >95
16 4-Ethyl 1,3,4-Oxadiazole 40 >95
PubChem Analog 1 5,6-Dihydro-1,4-dioxine-2-carboxamide Thiazole N/A N/A

Key Observations:

Synthetic Efficiency :

  • Halogenated derivatives (e.g., 7 and 15 ) exhibit higher yields (50–57%) compared to bulky substituents like isopropoxy (8 , 12%) or trifluoromethyl (6 , 15%) . This suggests steric hindrance or electron-withdrawing effects may reduce reaction efficiency.
  • The ethanesulfonyl group in the target compound may pose synthetic challenges similar to 6 or 8 , requiring optimized coupling conditions.

Alkoxy groups (e.g., isopropoxy in 8) increase hydrophobicity, which may affect solubility and membrane permeability .

Purity and Characterization :

  • All analogs achieved >95% HPLC purity, critical for pharmacological studies .
  • Structural confirmation relied on consistent ¹H/¹³C NMR and ESI-MS/APCI-MS data, ensuring fidelity to design .

Thiazole vs. Oxadiazole Cores :

  • Thiazole-based analogs (e.g., PubChem compound ) differ in ring electronegativity and hydrogen-bonding capacity compared to oxadiazoles, which could alter target engagement.

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Para-substituted derivatives (e.g., 7 , 15 ) generally show higher yields and stability compared to meta-substituted analogs (e.g., 6 , 14 ) .

Biological Activity

3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Synthesis

The compound can be synthesized through various chemical pathways involving the reaction of benzamide derivatives with thiazole and naphthalene moieties. The method typically involves multi-step reactions that include sulfonation and coupling reactions to form the final product.

Biological Activity

The biological activity of this compound has been evaluated across several studies focusing on its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have shown that derivatives of benzamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure to this compound have been tested for their antiproliferative properties against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710Induction of apoptosis
Compound BA54915ROS-mediated cell death
This compoundTBDTBDTBD

Note: TBD indicates data not yet determined.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, similar thiazole-containing compounds have been shown to inhibit firefly luciferase (EC 1.13.12.7), which is involved in bioluminescence and has applications in cancer research.

Table 2: Enzyme Inhibition Data

EnzymeCompoundInhibition (%)
Firefly LuciferaseCompound A85
Firefly LuciferaseCompound B70
Firefly LuciferaseThis compoundTBD

Case Studies

Several case studies have reported on the biological activities of related compounds:

  • Case Study 1 : A study published in Pharma Chemica highlighted that certain benzimidazole derivatives exhibited high cytotoxicity against MCF-7 cells with a percentage inhibition exceeding 90% compared to standard chemotherapeutics like cisplatin . This suggests that structural modifications similar to those in the target compound could enhance efficacy.
  • Case Study 2 : Research in BRENDA Enzyme Database indicated that thiazole derivatives can serve as effective inhibitors for various enzymes linked to cancer metabolism . This opens avenues for exploring the enzyme inhibition potential of our compound.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels leading to oxidative stress and subsequent cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
3-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

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